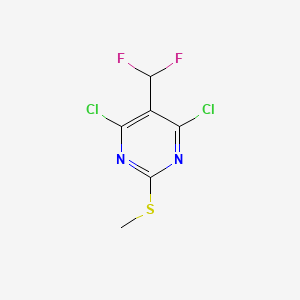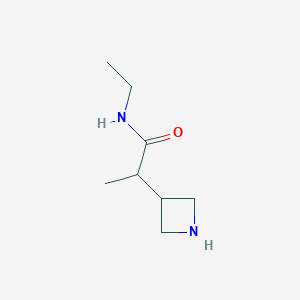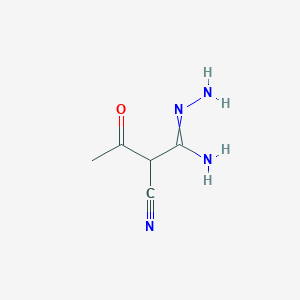![molecular formula C62H108N3O20- B12070176 Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)-](/img/structure/B12070176.png)
Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)- (phew, that’s a mouthful!) is a complex organic compound with a fascinating structure.
- It belongs to the class of polyketide natural products and is derived from a microbial source.
- The compound exhibits remarkable biological activities, making it an intriguing subject for scientific investigation.
Méthodes De Préparation
- Synthesis of this compound involves multiple steps due to its intricate structure.
- One synthetic route involves enzymatic transformations, where specific enzymes catalyze the assembly of the complex polyketide backbone.
- Industrial production methods typically rely on fermentation processes using genetically engineered microorganisms.
- Precise reaction conditions and purification steps are crucial to obtaining high yields.
Analyse Des Réactions Chimiques
- Propanedioic acid derivatives undergo various reactions:
Oxidation: Oxidative processes can modify the hydroxyl groups or the polyketide backbone.
Reduction: Reduction of carbonyl groups or double bonds may occur.
Substitution: Substituents can be introduced at specific positions.
- Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions and functional groups involved.
Applications De Recherche Scientifique
Chemistry: Researchers study its synthesis, reactivity, and structural modifications.
Biology: Investigating its biological activity, potential as enzyme inhibitors, or interactions with cellular components.
Medicine: Exploring its pharmacological properties, such as anti-inflammatory or anticancer effects.
Industry: Developing new drugs or bioactive compounds based on its structure.
Mécanisme D'action
- The compound likely interacts with specific cellular targets, affecting metabolic pathways or signaling cascades.
- Further studies are needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
- While there are no direct analogs with the exact structure, related polyketides share some features.
- Examples include other complex natural products like macrolides or polyphenols.
Propriétés
Formule moléculaire |
C62H108N3O20- |
|---|---|
Poids moléculaire |
1215.5 g/mol |
Nom IUPAC |
3-oxo-3-[[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoate |
InChI |
InChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/p-1/b18-14?,19-15?,34-17+,36-21? |
Clé InChI |
XCVHAWZLPUJTAT-VOXIDSISSA-M |
SMILES isomérique |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)[O-])O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)N)/C)C)O)C)O)C)O)O)C)O |
SMILES canonique |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)[O-])O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)





![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)

![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)




